Cholesterol Hydrocinnamate
Overview
Description
Cholesterol Hydrocinnamate is a non-polar, microcapsule-encapsulated solid that has been shown to be reversibly endothermic . The transition from the solid phase to the liquid phase occurs at approximately 20°C and is accompanied by a change in color from red to yellow .
Molecular Structure Analysis
This compound contains a total of 96 bonds; 42 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 1 ester .
Physical And Chemical Properties Analysis
This compound is a non-polar, microcapsule-encapsulated solid that transitions from the solid phase to the liquid phase at approximately 20°C . More detailed physical and chemical properties specific to this compound were not found in the search results.
Scientific Research Applications
Lipid-Lowering Effects : Studies have shown that hydroxycinnamate derivatives, such as 4-Hydroxycinnamate and 3,4-di(OH)-hydrocinnamate, can significantly lower plasma and hepatic cholesterol and triglyceride levels in rats fed high-cholesterol diets (Lee et al., 2003); (Lee et al., 2001).
Antioxidant Properties : Research indicates that hydroxycinnamic acids, including chlorogenic, caffeic, ferulic, and p-coumaric acids, display significant antioxidant activities in lipid systems. They can increase the resistance of LDL (low-density lipoprotein) to oxidation and prevent oxidative modification of LDL apoprotein B100 (Castelluccio et al., 1995).
Effects on Cholesterol Biosynthesis : Estrogens such as 17-(3-hydroxy-1-propmyl)-3-methoxyestra-1,1,5(10)-17β-ol 17α-hydrocinnamate have been shown to inhibit cholesterol biosynthesis at specific stages in liver homogenates of rats (Merola et al., 1968).
Synthesis and Applications of Cholesterol Derivatives : Recent developments in the chemistry of cholesterol derivatives, including cholesterol hydrocinnamate, have found applications ranging from drug delivery to the creation of cholesterol-based liquid crystals and gelators (Albuquerque et al., 2018).
Anticholesterolemic Effects of Derivatives : Synthetic derivatives of hydrocinnamate have been investigated for their lipid-lowering efficacy, showing effectiveness in reducing plasma and hepatic cholesterol and triglycerides (Kim et al., 2005).
Antioxidant Activity in Nanoparticles : Cholesteryl esters of cinnamic acid derivatives, including cholesteryl hydroxycinnamates, have been studied for their radical scavenging efficiency, indicating potential as inhibitors of lipid oxidation (Kalitchin et al., 1997).
Mechanism of Action
Target of Action
Cholesterol Hydrocinnamate, like other cholesterol derivatives, primarily targets cellular membranes and various enzymes involved in cholesterol metabolism . Cholesterol is an essential component of mammalian cell membranes and plays a crucial role in maintaining membrane fluidity and cell proliferation . It also serves as a precursor for steroid hormones .
Mode of Action
It is known that cholesterol and its derivatives interact with their targets, leading to various changes in cellular functions . For instance, cholesterol is first converted to cholest-4-en-3-one (cholestenone) by the extracellular enzymes 3β-HSD or ChOx, allowing the cholestenone to penetrate the cell barrier . Then, the steroid C-26 monooxygenases oxidize the terminal methyl group of cholestenone to form 3-oxo-cholest-4-en-26-oic acid .
Biochemical Pathways
This compound likely affects the same biochemical pathways as cholesterol. The cholesterol biosynthesis pathway involves enzymes in the cytoplasm, microsomes (ER), and peroxisomes . The acetyl-CoA utilized for cholesterol biosynthesis is derived from an oxidation reaction (fatty acids or pyruvate or amino acids) in the mitochondria and is transported to the cytoplasm .
Pharmacokinetics
It is known that the pharmacokinetics of cholesterol and its derivatives involve complex processes such as absorption, distribution, metabolism, and excretion . These processes can significantly impact the bioavailability of these compounds.
Result of Action
The result of action of this compound is likely similar to that of cholesterol. Cholesterol plays an essential role in regulating membrane fluidity, cell differentiation, and proliferation . It also serves as a precursor for steroid hormones, which are important in regulating reproduction, carbohydrate and protein catabolism, and immune responses in humans .
Action Environment
The action of this compound, like other cholesterol derivatives, can be influenced by various environmental factors . For instance, the presence of other lipids, temperature, pH, and other factors can affect the stability and efficacy of these compounds . Understanding these influences is crucial for predicting and mitigating the effects of global phenomena such as climate change on the biosphere .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-13,15,25-26,29-33H,9-11,14,16-24H2,1-5H3/t26-,29+,30+,31-,32+,33+,35+,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNKAGLPVPTLGB-ZOJFKXTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC5=CC=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14914-99-9 | |
Record name | Cholesteryl dihydrocinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14914-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-ene-3-β-yl dihydrocinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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